

In Vitro Activity of Topoisomerase IV Inhibitor 2: A Technical Guide

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Compound of Interest

Compound Name: *Topoisomerase IV inhibitor 2*

Cat. No.: *B12411594*

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This technical guide provides an in-depth overview of the in vitro activity of **Topoisomerase IV inhibitor 2**, a novel compound identified as a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial agent discovery and development.

Quantitative Data Summary

The inhibitory activity of **Topoisomerase IV inhibitor 2** (also referred to as compound 5d in the primary literature) has been quantified through determination of its half-maximal inhibitory concentration (IC₅₀) against bacterial type II topoisomerases and its minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.^[1]

Table 1: Inhibitory Activity against Bacterial Topoisomerases

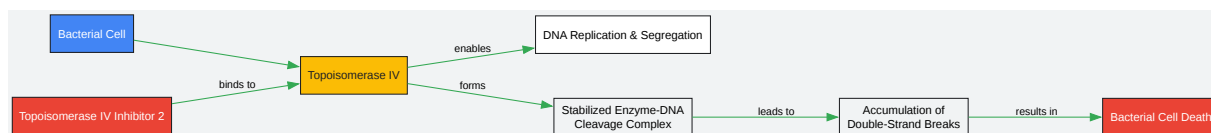
Target Enzyme	IC ₅₀ (μM)
Topoisomerase IV	0.35 ^[1]
DNA Gyrase	0.55 ^[1]

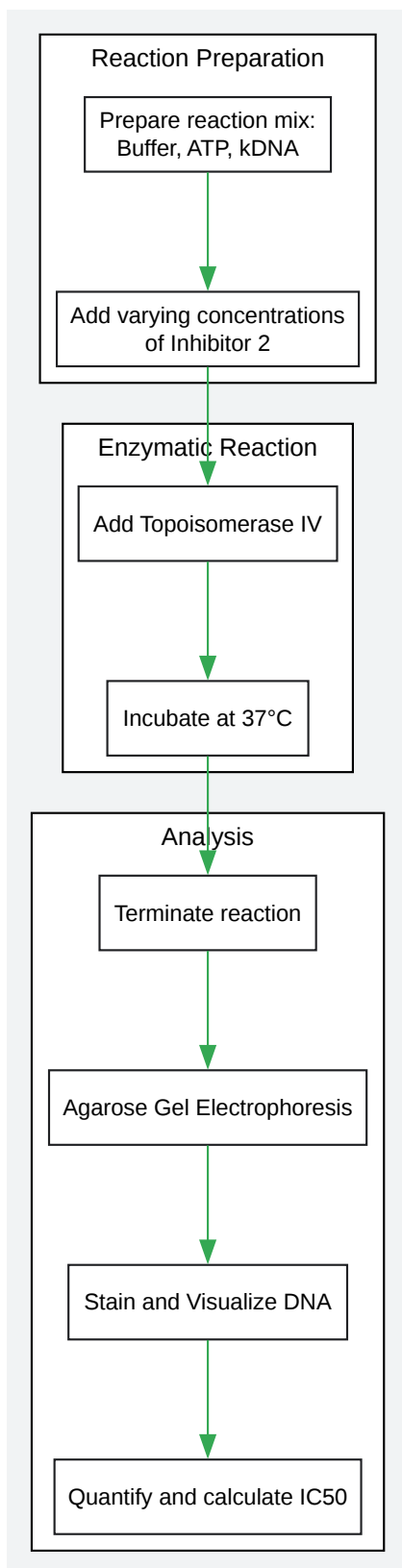
Table 2: Minimum Inhibitory Concentration (MIC)

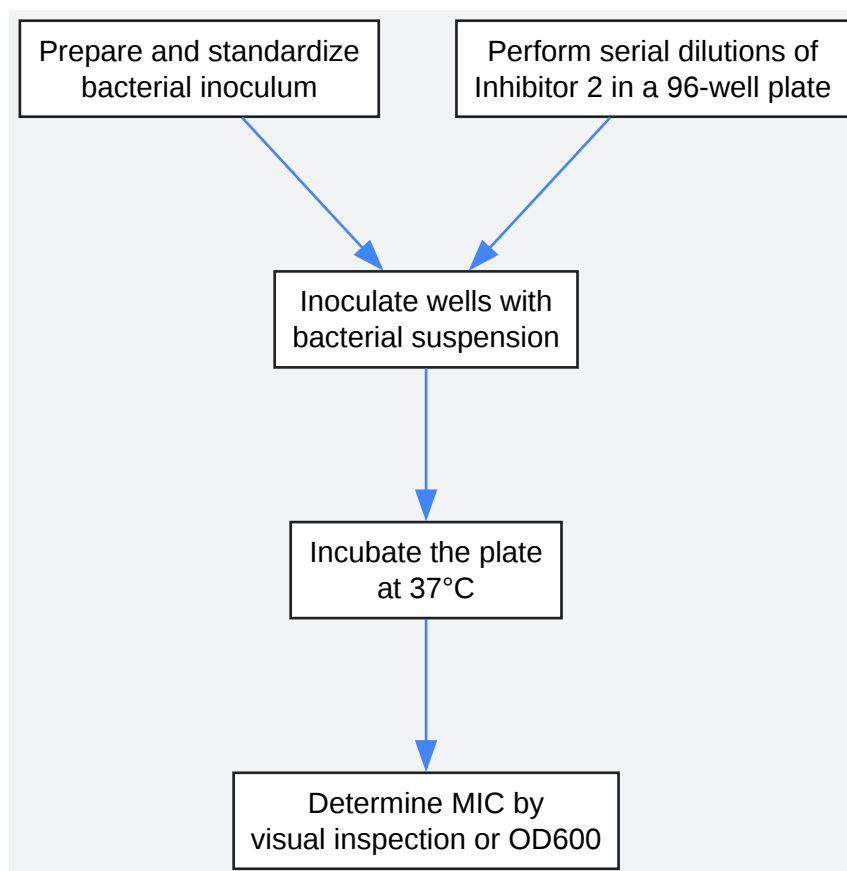
Bacterial Strain	Gram Type	MIC (μM)
Staphylococcus aureus Newman	Gram-positive	1.985 ^[1]
Escherichia coli ATCC8739	Gram-negative	0.744 ^[1]

Mechanism of Action

Topoisomerase IV is a critical bacterial enzyme responsible for decatenating (unlinking) newly replicated circular chromosomes, a final and essential step in bacterial cell division.^[2] Inhibitors of Topoisomerase IV, such as the fluoroquinolone class of antibiotics, act by stabilizing the covalent complex formed between the enzyme and DNA.^{[2][3]} This stabilization of the "cleavage complex" prevents the re-ligation of the double-strand breaks introduced by the enzyme, leading to an accumulation of these breaks, which ultimately results in the cessation of DNA replication and cell death.^{[2][3]} **Topoisomerase IV inhibitor 2** is a ciprofloxacin-sulfonamide hybrid that demonstrates this mechanism of action.^{[4][5]}







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References

- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

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